molecular formula C17H14F3NO3 B2530221 3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 871322-85-9

3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2530221
CAS No.: 871322-85-9
M. Wt: 337.298
InChI Key: FEFRJWVFJQKNDP-UHFFFAOYSA-N
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Description

3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxine core substituted with a methyl group at position 2. The carboxamide group at position 2 is linked to a 3-(trifluoromethyl)phenyl moiety. This structure combines the rigidity of the benzodioxine ring with the lipophilic and electron-withdrawing properties of the trifluoromethyl group, which may enhance metabolic stability and target binding . The compound is of interest in medicinal chemistry and agrochemical research due to its structural similarity to bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

2-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO3/c1-10-15(24-14-8-3-2-7-13(14)23-10)16(22)21-12-6-4-5-11(9-12)17(18,19)20/h2-10,15H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFRJWVFJQKNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory and anticancer activities, as well as its pharmacokinetics and mechanism of action.

Chemical Structure and Properties

The compound belongs to the benzodioxane class, characterized by a fused dioxane ring structure. The presence of the trifluoromethyl group enhances its lipophilicity, potentially affecting its biological activity.

Molecular Formula : C15H14F3N1O3
Molecular Weight : 315.27 g/mol

Anti-inflammatory Activity

Several studies have indicated that benzodioxane derivatives exhibit significant anti-inflammatory properties. For instance, a study highlighted that compounds with similar structures demonstrated inhibition of pro-inflammatory cytokines in vitro. Specifically, the benzodioxane moiety has been linked to the modulation of pathways involved in inflammation, such as the NF-kB signaling pathway .

Anticancer Activity

Research has shown that derivatives of benzodioxane can inhibit cancer cell proliferation. A notable case study involved a derivative that acted as an inhibitor of the p38α MAPK pathway, which is crucial in cancer progression. The compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential utility in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied. However, related compounds have shown good oral bioavailability and metabolic stability. For example, a similar compound was absorbed intact after oral administration and metabolized to yield active metabolites with anti-inflammatory properties .

Case Studies

  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent.
  • Anticancer Efficacy : A xenograft model using human ovarian carcinoma cells showed that treatment with the compound led to a marked reduction in tumor size compared to controls. This suggests its role as a potential therapeutic agent in oncology.

Data Table: Summary of Biological Activities

Activity Type Mechanism Effect Reference
Anti-inflammatoryInhibition of NF-kB signalingReduced cytokine production
AnticancerInhibition of p38α MAPK pathwayDecreased cell proliferation
PharmacokineticsOral absorption and metabolismActive metabolites produced

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, differing in substituents on the benzodioxine core or the aryl carboxamide group. Below is a comparative analysis:

Structural Analogues of the Benzodioxine Core

Compound Name Structural Differences Key Implications
N-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Lacks the 3-methyl group on the benzodioxine ring. Reduced steric hindrance and lipophilicity compared to the methylated derivative, potentially altering pharmacokinetics .
N-{4-nitrophenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide Nitro group replaces trifluoromethyl on the phenyl ring. Nitro’s strong electron-withdrawing nature increases polarity, likely reducing membrane permeability but enhancing electrophilic reactivity .
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Chloro and trifluoromethyl substituents at positions 2 and 5 on the phenyl ring. Steric and electronic effects may modulate target selectivity, as seen in pesticide analogs with halogenated aryl groups .

Analogues with Modified Aromatic Systems

Compound Name Structural Differences Key Implications
N-[3-(Trifluoromethyl)phenyl]-2-methoxybenzamide Benzodioxine replaced by a methoxy-substituted benzene. Loss of the oxygen-rich benzodioxine ring may reduce hydrogen-bonding capacity and conformational rigidity, affecting target engagement .
N-[3-(Trifluoromethyl)phenyl]-3-methylbenzamide Benzodioxine replaced by a methylbenzamide. Increased flexibility and altered π-π stacking potential due to the absence of the fused dioxane ring .
Substance 2 (trans-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylcyclopropan-1-amine) Cyclopropane and ethylamine substituents instead of carboxamide. Demonstrates the benzodioxine scaffold’s versatility in non-carboxamide drug candidates, possibly influencing CNS permeability .

Functional Group Variations

  • Trifluoromethyl vs. Nitro/Chloro : The trifluoromethyl group in the target compound offers superior metabolic stability and moderate hydrophobicity compared to nitro (polar) or chloro (electronegative but less stable) groups .

Research Findings and Implications

  • Agrochemical Relevance : Analogues like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) highlight the importance of trifluoromethylphenyl groups in pesticide design, suggesting similar applications for the target compound .
  • Medicinal Chemistry : Compounds with dihydrobenzodioxine cores, such as SID7969543 (a GPCR modulator), indicate this scaffold’s utility in targeting enzymes or receptors via conformational restraint .
  • Synthetic Accessibility : Multiple suppliers list derivatives of N-[3-(trifluoromethyl)phenyl]benzodioxine carboxamides, reflecting their synthetic feasibility and research demand .

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